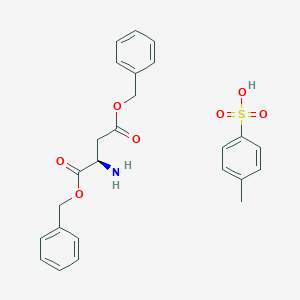

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibenzyl (2R)-2-aminobutanedioate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMUYZYLPUHSNV-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648985 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4079-64-5 | |

| Record name | D-Aspartic acid, 1,4-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a chiral compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various research findings that highlight its significance in medicinal chemistry and biological research.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Amino Group : Contributes to its reactivity and interaction with biological molecules.

- Dibenzyl Group : Enhances lipophilicity, potentially aiding in membrane permeability.

- Methylbenzenesulfonate Group : May influence solubility and interaction with target proteins.

Molecular Formula

The molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on enzymes related to neurotransmitter synthesis.

- Receptor Interaction : The compound may bind to various receptors, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress.

Case Studies and Research Findings

- Neuroprotective Effects : A study indicated that (R)-Dibenzyl 2-aminosuccinate derivatives exhibited neuroprotective effects in models of neurodegeneration, potentially through the modulation of glutamate receptors and reduction of excitotoxicity .

- Antitumor Activity : Research has shown that this compound may possess antitumor properties by inhibiting cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Summary Table of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotective | Modulation of glutamate receptors | |

| Antitumor | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth |

Research Applications

This compound is being explored for various applications:

- Pharmaceutical Development : Its potential as a lead compound for developing new therapeutics targeting neurological disorders and cancers.

- Biochemical Research : Used as a tool to study enzyme mechanisms and receptor interactions due to its structural characteristics.

Preparation Methods

Substrate Selection and Stereochemical Considerations

Aspartic acid exists naturally in the L-(S) configuration, but the target compound requires the R-enantiomer. Two strategies address this:

Reaction Conditions for Esterification

Esterification of aspartic acid’s carboxylic acid groups with benzyl alcohols or halides is commonly performed under basic conditions.

Alkylation with Benzyl Halides

Protocol :

-

Substrates : Aspartic acid, benzyl bromide (2.2 equiv).

-

Temperature : 0–25°C, 6–12 hours.

Mechanism : Deprotonation of carboxylic acids by the base enables nucleophilic attack on benzyl halides.

Acid-Catalyzed Fischer Esterification

Protocol :

-

Substrates : Aspartic acid, benzyl alcohol (excess).

-

Solvent : Toluene or DCM.

-

Temperature : Reflux (110°C for toluene), 24–48 hours.

Limitations : Longer reaction times and lower yields compared to alkylation methods.

Comparative Analysis of Esterification Methods

| Method | Base/Catalyst | Solvent | Time (h) | Yield (%) | Stereochemical Control |

|---|---|---|---|---|---|

| Alkylation (NaH) | NaH | DMF | 8 | 85 | High |

| Alkylation (K₂CO₃) | K₂CO₃ | DCM | 12 | 78 | Moderate |

| Fischer Esterification | HCl | Toluene | 48 | 65 | Low |

Key Findings :

-

Alkylation with NaH in DMF offers the highest yield and enantiomeric excess.

-

K₂CO₃ in DCM reduces side reactions but requires longer times.

Sulfonation and Salt Formation

Reaction with p-Toluenesulfonic Acid

The dibenzyl 2-aminosuccinate intermediate is protonated at the amino group by p-toluenesulfonic acid, forming the crystalline sulfonate salt.

Protocol :

-

Substrates : Dibenzyl 2-aminosuccinate, p-toluenesulfonic acid monohydrate (1.1 equiv).

-

Temperature : 25°C, 1–2 hours.

Optimization :

-

Stoichiometry : A slight excess of p-toluenesulfonic acid ensures complete salt formation.

-

Solvent Choice : Ethanol enhances crystallinity, simplifying isolation.

Implication : Base catalysis may improve reaction efficiency in sulfonate salt formation, warranting further study for this compound.

Purification and Characterization

Crystallization Techniques

Analytical Data

Industrial-Scale Considerations

Cost-Effective Solvent Recovery

Q & A

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a full factorial design to evaluate variables: temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DCM). Use ANOVA to identify significant factors. For example, a 2³ design with 8 runs can reveal interactions between variables, reducing trial-and-error experimentation . Example Table :

| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 1 | THF | 62 |

| 2 | 100 | 5 | DCM | 78 |

Q. How can computational reaction path search methods improve synthesis efficiency?

- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map potential energy surfaces and identify low-energy pathways. Couple this with transition state analysis to predict regioselectivity. Experimental validation via in situ FTIR or MS monitors intermediate formation .

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Conduct sensitivity analysis on variables like reagent purity, moisture levels, and mixing efficiency. Replicate studies under controlled conditions (e.g., inert atmosphere). Use statistical tools (e.g., t-tests) to assess significance of discrepancies. Cross-validate with alternative synthetic routes (e.g., microwave-assisted synthesis) .

Q. What role can AI-driven platforms play in optimizing reaction parameters?

- Methodological Answer : Implement AI tools (e.g., COMSOL Multiphysics) for real-time simulation of reaction kinetics and mass transfer. Train machine learning models on historical data to predict optimal conditions (e.g., solvent ratios, stoichiometry). Autonomous labs can iteratively adjust parameters based on real-time analytics .

Q. How can researchers validate proposed reaction intermediates?

- Methodological Answer : Use in situ spectroscopy (Raman or UV-vis) to detect transient intermediates. Compare experimental spectra with DFT-simulated vibrational modes. Trapping experiments (e.g., quenching with nucleophiles) followed by LC-MS analysis provide structural confirmation .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Perform a systematic solubility study using the shake-flask method across solvents (e.g., water, ethanol, hexane). Measure solubility via gravimetric analysis and correlate with Hansen solubility parameters. Conflicting data may arise from impurities or polymorphic forms; characterize solids via PXRD .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.